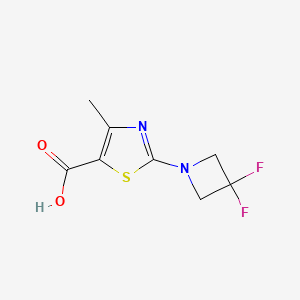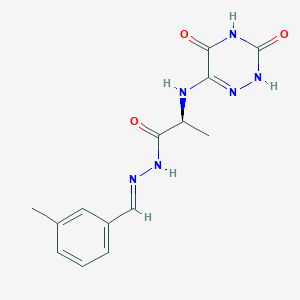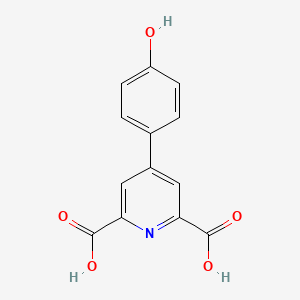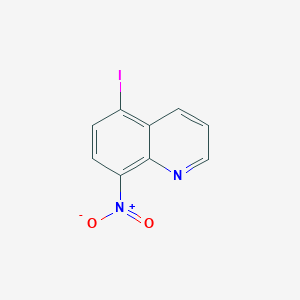
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is a synthetic compound that belongs to the family of azetidine-2-carboxylic acids This compound is characterized by the presence of a difluoroazetidine ring, a thiazole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the difluoroazetidine ring and the thiazole ring, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroazetidine ring and thiazole ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 2-(3,3-Difluoroazetidin-1-yl)acetic acid
- 2-(3,3-Difluoroazetidin-1-yl)butanoic acid
Comparison: Compared to similar compounds, 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H8F2N2O2S |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
2-(3,3-difluoroazetidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O2S/c1-4-5(6(13)14)15-7(11-4)12-2-8(9,10)3-12/h2-3H2,1H3,(H,13,14) |
Clé InChI |
AEVHGONELPLINO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N2CC(C2)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)




![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)





![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)
![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)

